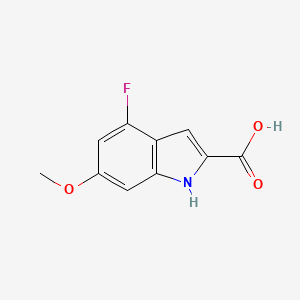
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methyl, methylsulfanyl, and prop-2-yn-1-yloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine typically involves multi-step organic reactions. One common method includes the alkylation of a pyrimidine derivative with a propargyl alcohol derivative under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the alkyne group to form an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays due to its unique functional groups.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methylsulfanyl and prop-2-yn-1-yloxy groups can influence its binding affinity and specificity, making it a valuable compound for drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-4-methyl-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine hydrochloride: Contains a prop-2-yn-1-yloxy group but with different substituents.
Uniqueness
4-Methyl-2-(methylsulfanyl)-6-(prop-2-yn-1-yloxy)pyrimidine is unique due to the combination of its functional groups and the pyrimidine ring. This combination provides distinct chemical properties and reactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C9H10N2OS |
|---|---|
Molekulargewicht |
194.26 g/mol |
IUPAC-Name |
4-methyl-2-methylsulfanyl-6-prop-2-ynoxypyrimidine |
InChI |
InChI=1S/C9H10N2OS/c1-4-5-12-8-6-7(2)10-9(11-8)13-3/h1,6H,5H2,2-3H3 |
InChI-Schlüssel |
YHINTZHNBAWTMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SC)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Rac-(1r,4r)-4-[(tert-butoxy)carbamoyl]cyclohexane-1-carboxylic acid, trans](/img/structure/B13501386.png)

amine](/img/structure/B13501392.png)
![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)







![2-Fluoro-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13501462.png)

